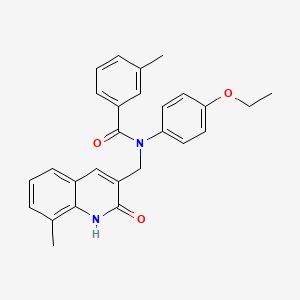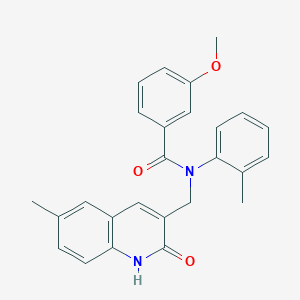
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been synthesized and studied for its potential as an anticancer agent.
Mecanismo De Acción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of many other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide causes the degradation of these other proteins and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell types. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide is that it can be difficult to synthesize and purify, which can make it challenging to study in large quantities.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide. One direction is to continue to investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers may also investigate ways to improve the synthesis and purification of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide to make it more readily available for study.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the intermediate N-(2-hydroxy-6-methylquinolin-3-yl)methanol. This intermediate is then reacted with o-toluidine and 3-methoxybenzoyl chloride to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
Propiedades
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-23-20(13-17)14-21(25(29)27-23)16-28(24-10-5-4-7-18(24)2)26(30)19-8-6-9-22(15-19)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZLGYNNKQFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
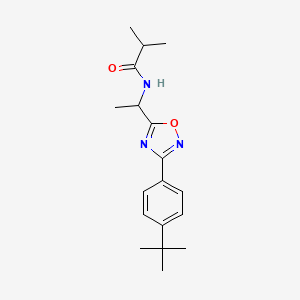
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)
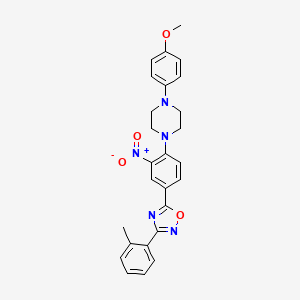
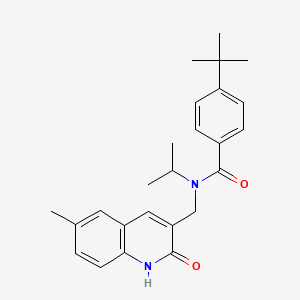

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
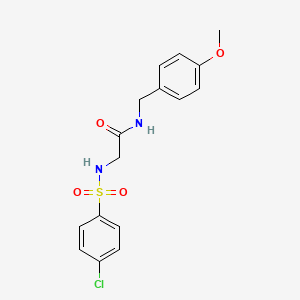
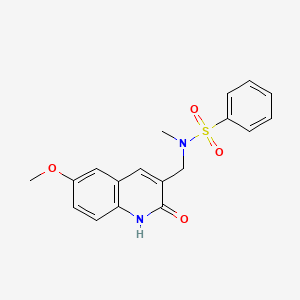
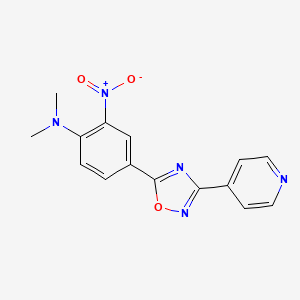
![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
